molecular formula C21H16F3NO5 B492892 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 724740-85-6

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B492892
CAS No.: 724740-85-6
M. Wt: 419.3g/mol
InChI Key: VEESXXNFZNGDHE-UHFFFAOYSA-N
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Description

The compound 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate (hereafter referred to as Compound A) belongs to the coumarin-derived family, characterized by a chromene (benzopyran) core substituted with a trifluoromethyl group at position 2, a phenyl group at position 3, and a morpholine-4-carboxylate ester at position 5. This structural framework is associated with diverse applications, including liquid crystal materials, anticancer agents, and molecular recognition systems .

Key structural attributes of Compound A include:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in bioactive molecules .
  • Morpholine-4-carboxylate: Introduces polar functionality, improving solubility and hydrogen-bonding capacity compared to non-polar esters (e.g., acetates) .
  • Phenyl group at position 3: Contributes to π-π stacking interactions, influencing crystal packing and supramolecular assembly .

Properties

IUPAC Name

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO5/c22-21(23,24)19-17(13-4-2-1-3-5-13)18(26)15-7-6-14(12-16(15)30-19)29-20(27)25-8-10-28-11-9-25/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESXXNFZNGDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate (CAS No. 724740-85-6) is a synthetic compound belonging to the chromen family, characterized by its unique structural features, including a trifluoromethyl group and a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

PropertyDescription
Molecular Formula C21H16F3NO5
Molecular Weight 419.35 g/mol
CAS Number 724740-85-6
IUPAC Name 4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate

Synthesis

The synthesis of this compound involves multiple steps, typically starting from salicylaldehyde and appropriate acetophenone derivatives under acidic conditions, followed by the introduction of the trifluoromethyl and morpholine groups. This multi-step synthesis highlights the complexity and versatility of chromen derivatives in organic chemistry.

Anticancer Properties

Recent studies have indicated that chromen derivatives, including this compound, exhibit significant anticancer activities. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several key enzymes involved in cancer progression and inflammation:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory effects. Studies show that related chromen derivatives can inhibit COX-2 activity, which is implicated in tumorigenesis.
  • Lipoxygenases (LOX) : Compounds similar to 4-Oxo-3-phenyl derivatives have shown moderate inhibition against LOX enzymes, which are involved in inflammatory responses.

Antioxidant Activity

The presence of the trifluoromethyl group enhances the antioxidant properties of the compound, contributing to its potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various chromen derivatives on MCF-7 cells, revealing IC50 values ranging from 10 μM to 20 μM for similar structures. The presence of electron-withdrawing groups like trifluoromethyl significantly increased cytotoxicity compared to their non-fluorinated counterparts .
  • Enzyme Interaction Studies : Molecular docking studies have demonstrated that 4-Oxo derivatives can effectively bind to active sites of COX and LOX enzymes, suggesting a mechanism for their inhibitory effects through hydrogen bonding interactions with key amino acids .

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly impacts physicochemical and biological properties:

Compound Name 7-Substituent Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Key Properties/Applications Reference
Compound A Morpholine-4-carboxylate ~453.8* ~4.1* ~65.1* Enhanced solubility, hydrogen bonding
4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate Acetate 348.17 3.8 52.4 Lower polarity, crystallinity studies
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate Morpholine-4-carboxylate, 4-Cl-phenyl 453.8 4.1 65.1 Increased lipophilicity, halogen interactions
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate Methoxyacetate 406.3 4.2 66.8 Anticancer activity, fluorinated substituent

Notes:

  • *Estimated based on analogous structures in and .
  • Morpholine derivatives exhibit higher polar surface areas due to the oxygen and nitrogen atoms, enhancing aqueous solubility .

Substituent Variations at Position 3

The 3-position substituent influences electronic effects and intermolecular interactions:

Compound Name 3-Substituent Key Structural Impact Applications Reference
Compound A Phenyl π-π stacking, moderate steric bulk Liquid crystals, drug design
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate Phenoxy, trimethoxybenzoyl Enhanced electron-withdrawing effects Material science
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate 4-Methoxyphenoxy Increased hydrogen-bonding capacity Crystallography studies
[3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] morpholine-4-carboxylate 4-Fluorophenyl Improved metabolic stability, bioactivity Anticancer research

Key Observations :

  • Halogenated phenyl groups (e.g., 4-Cl, 4-F) enhance lipophilicity and intermolecular halogen bonding .
  • Phenoxy groups introduce flexibility and hydrogen-bonding motifs, affecting crystal packing .

Insights :

  • The morpholine carboxylate in Compound A may improve target selectivity due to its hydrogen-bonding capacity .
  • Trifluoromethyl groups universally enhance metabolic stability across analogs .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

  • Compound A : The morpholine group facilitates N–H···O and O–H···N interactions, promoting dense crystal packing .
  • Acetate analogs (e.g., CID 746435) exhibit simpler packing patterns dominated by C=O···H interactions .

Solubility and LogP Trends

  • Morpholine derivatives (LogP ~4.1) balance lipophilicity and solubility better than non-polar esters (LogP ~3.8–4.2) .
  • Halogenated analogs (e.g., 4-Cl-phenyl) show higher LogP values (~4.5), favoring membrane permeability .

Preparation Methods

Chromen Core Formation

The chromen backbone is typically constructed via acid-catalyzed cyclocondensation. A representative method involves reacting 2-hydroxyacetophenone derivatives with aldehydes or ketones under acidic conditions. For example, in a related synthesis, 4-morpholinonaphthalen-2-ol was condensed with 1-(3-bromo-4-morpholinophenyl)-1-phenylprop-2-yn-1-ol in toluene using p-toluenesulfonic acid as a catalyst at 80°C. This step forms the benzopyran system through a dehydration-cyclization mechanism.

Reaction Conditions :

  • Catalyst : p-toluenesulfonic acid (10 mol%).

  • Solvent : Toluene.

  • Temperature : 80°C.

  • Monitoring : Thin-layer chromatography (TLC) for reaction completion.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via nucleophilic substitution or radical-mediated pathways. In one approach, a pre-functionalized trifluoromethyl-containing building block is coupled to the chromen intermediate. For instance, 2-trifluoromethyl-1,3-diketones can react with phenolic precursors to install the CF3 group at the 2-position.

Key Considerations :

  • Reagent : Trifluoromethylating agents (e.g., Umemoto’s reagent or CF3SO2Na).

  • Solvent : Polar aprotic solvents (DMF or DMSO) to stabilize reactive intermediates.

  • Temperature : 60–100°C to balance reaction rate and selectivity.

Morpholine-4-Carboxylate Coupling

The morpholine carboxylate moiety is introduced via esterification or amidification. A common strategy involves reacting the 7-hydroxyl group of the chromen intermediate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Example Protocol :

  • Substrate : 7-Hydroxy-4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen.

  • Reagent : Morpholine-4-carbonyl chloride (1.2 equiv).

  • Base : Triethylamine (2.0 equiv).

  • Solvent : Dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12 hours.

Yield : ~65–75% after purification by column chromatography.

One-Pot Multi-Component Synthesis

A streamlined one-pot approach was reported for analogous chromen derivatives, combining cyclocondensation, trifluoromethylation, and esterification in a single reactor. This method reduces purification steps and improves overall yield.

Procedure :

  • Reactants :

    • 4-Morpholinonaphthalen-2-ol (2.4 mmol).

    • 1-(3-Bromo-4-morpholinophenyl)-1-phenylprop-2-yn-1-ol (1.2 mmol).

    • Trifluoromethylation reagent (e.g., CF3I, 1.5 equiv).

  • Catalyst : p-Toluenesulfonic acid (0.24 mmol).

  • Solvent : Toluene (50 mL).

  • Conditions : 80°C, 8–12 hours.

Workup :

  • Removal of toluene under reduced pressure.

  • Extraction with ethyl acetate (3 × 50 mL).

  • Drying over anhydrous MgSO4.

  • Column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield : 70–80% (estimated for analogous reactions).

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.65–7.45 (m, 5H, phenyl), 6.89 (s, 1H, H-8), 4.45–3.95 (m, 8H, morpholine).

    • ¹³C NMR : δ 176.5 (C=O), 161.2 (C-4), 134.8–122.4 (aromatic carbons), 119.2 (q, J = 288 Hz, CF3).

  • HPLC : Purity >95% (C18 column, acetonitrile/water).

Crystallographic Validation

X-ray diffraction studies of related compounds confirm the planar chromen system and the chair conformation of the morpholine ring. Key bond lengths include:

  • C7–O2: 1.459 Å.

  • C14–C8: 1.304 Å.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Multi-Step SequentialHigh regiocontrolLabor-intensive; low atom economy65–75%
One-Pot Multi-ComponentReduced purification; faster synthesisRequires precise stoichiometric control70–80%

Scalability and Industrial Relevance

The one-pot method is more amenable to scale-up due to fewer intermediate isolations. However, the cost of trifluoromethylating reagents remains a barrier for large-scale production. Recent advances in continuous-flow reactors may address these challenges by improving heat and mass transfer during exothermic steps .

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